
3,7-Dichloro Hydroxychloroquine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dichloro Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial drug. This compound has gained attention due to its potential applications in various fields, including medicine and scientific research. It is characterized by the presence of two chlorine atoms at the 3rd and 7th positions of the hydroxychloroquine molecule, which may contribute to its unique properties and effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dichloro Hydroxychloroquine typically involves the chlorination of hydroxychloroquine. One common method involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3rd and 7th positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The industrial process is optimized for high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3,7-Dichloro Hydroxychloroquine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 3rd and 7th positions are reactive sites for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines and other nucleophiles.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: The major products are derivatives of this compound with various substituents replacing the chlorine atoms.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its effects on cellular processes and potential as a research tool.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3,7-Dichloro Hydroxychloroquine involves its interaction with cellular components. It is believed to interfere with the function of lysosomes and inhibit the processing of autoantigens. This leads to the suppression of immune responses, making it useful in the treatment of autoimmune diseases . The compound also affects the endocytic pathway and modulates the activity of Toll-like receptors, which play a significant role in the immune response .
Comparison with Similar Compounds
3,7-Dichloro Hydroxychloroquine is similar to other antimalarial drugs like chloroquine and hydroxychloroquine. the presence of two chlorine atoms at specific positions gives it unique properties:
Hydroxychloroquine: Similar in structure but lacks the additional chlorine atoms, which may affect its potency and spectrum of activity.
List of Similar Compounds
- Chloroquine
- Hydroxychloroquine
- Amodiaquine
These compounds share structural similarities but differ in their specific chemical modifications and resulting biological activities.
Properties
Molecular Formula |
C18H25Cl2N3O |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
2-[4-[(3,7-dichloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol |
InChI |
InChI=1S/C18H25Cl2N3O/c1-3-23(9-10-24)8-4-5-13(2)22-18-15-7-6-14(19)11-17(15)21-12-16(18)20/h6-7,11-13,24H,3-5,8-10H2,1-2H3,(H,21,22) |
InChI Key |
WWGAQQQGEPLEOD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1Cl)Cl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


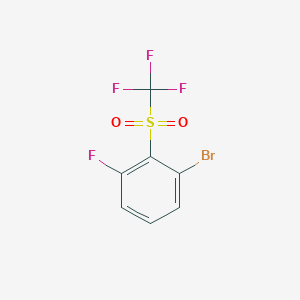
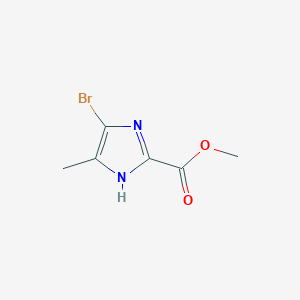
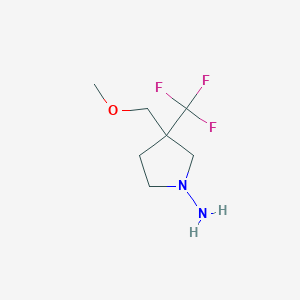
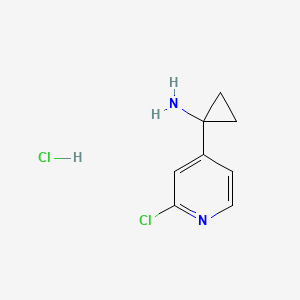
![2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13428214.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B13428217.png)

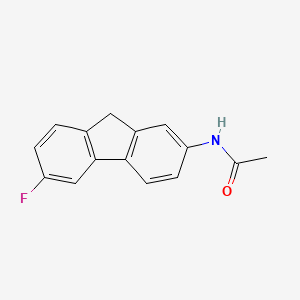
![2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13428244.png)
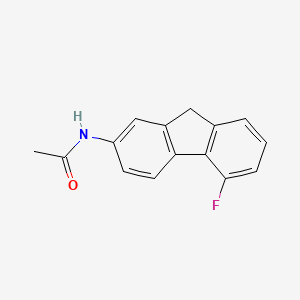
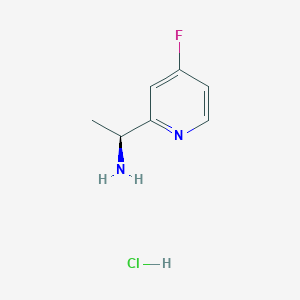
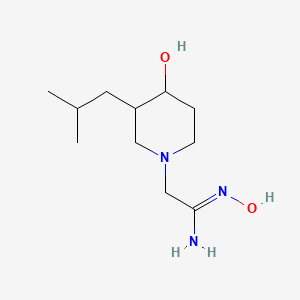

![Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13428266.png)
